4-(2-Fluorophenyl)cyclohexanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKBYDIWDLQZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611218 | |
| Record name | 4-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218776-92-2 | |
| Record name | 4-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Analysis of 4 2 Fluorophenyl Cyclohexanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a fundamental tool for the structural elucidation of 4-(2-Fluorophenyl)cyclohexanone, confirming the atomic arrangement and providing insights into its solution-state conformation.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
The ¹H NMR spectrum of this compound displays characteristic signals for both the aromatic and aliphatic protons. The protons of the 2-fluorophenyl group typically appear as a complex multiplet in the aromatic region (δ 7.0–7.5 ppm). The cyclohexanone (B45756) ring protons resonate in the upfield aliphatic region (δ 1.8–3.1 ppm). The proton at the C4 position, being adjacent to the aromatic ring, shows a distinct chemical shift.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is readily identified by its characteristic downfield chemical shift, generally appearing around 208-212 ppm. The carbons of the fluorophenyl ring are observed in the aromatic region (δ 115–165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JC-F), a hallmark of fluorinated aromatic compounds. The aliphatic carbons of the cyclohexanone ring appear in the upfield region (δ 25–50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is estimated based on analogous compounds.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C=O (C1) | - | ~210 |
| CH₂ (C2, C6) | ~2.4-2.6 | ~42 |
| CH₂ (C3, C5) | ~1.9-2.2 | ~30 |
| CH (C4) | ~3.0-3.3 | ~45 |
| C-F (Aromatic) | - | ~160 (d, ¹JC-F ≈ 245 Hz) |
| C-C4 (Aromatic) | - | ~131 (d, ²JC-F ≈ 14 Hz) |
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. wikipedia.orgnih.gov
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the adjacent protons on the cyclohexanone ring, confirming the -CH₂-CH₂-CH-CH₂-CH₂- connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.org It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the cyclohexanone and fluorophenyl rings.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the fluorophenyl ring and the cyclohexanone moiety, for example, by observing a correlation from the proton at C4 to the carbons of the aromatic ring.
These 2D techniques collectively provide irrefutable evidence for the structural integrity of this compound. nih.gov
Conformational Analysis in Solution
NMR spectroscopy is a powerful tool for analyzing the conformational preferences of cyclic molecules in solution. researchgate.net The cyclohexanone ring typically adopts a chair conformation to minimize steric strain. For a 4-substituted cyclohexanone, the substituent can occupy either an axial or an equatorial position.
The equilibrium between these two chair conformers can be investigated by analyzing the coupling constants (J-values) of the C4 proton at low temperatures. researchgate.net Generally, the equatorial orientation of the substituent is sterically favored. For this compound, it is expected that the conformer with the 2-fluorophenyl group in the equatorial position will be the major species in solution to avoid unfavorable 1,3-diaxial interactions. This preference is influenced by the polarity of the solvent, with studies on similar molecules showing that increased solvent polarity can further stabilize the more polar axial conformer.
Vibrational Spectroscopy (Infrared and Raman) and Assignments
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the chemical bonds. ksu.edu.sa Both Infrared (IR) and Raman spectroscopy offer complementary information for the structural characterization of this compound. triprinceton.org
The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of ketones and typically appears in the range of 1710-1720 cm⁻¹. libretexts.org Other significant peaks include those for the aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹), the C-F stretching vibration (typically 1200-1250 cm⁻¹), and the C-H stretching vibrations for both the aromatic and aliphatic protons (around 2850-3100 cm⁻¹). mdpi.comresearchgate.net
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa It would complement the IR data by clearly showing the homo-nuclear C=C bonds of the phenyl ring.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium-Strong |
| C=O Stretch (Ketone) | 1720-1710 | Strong (IR) |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong (IR/Raman) |
| C-F Stretch | 1250-1200 | Strong (IR) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. libretexts.org For this compound, with a molecular formula of C₁₂H₁₃FO, the calculated exact mass is 192.0950 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that matches this value to within a few parts per million (ppm), thus confirming the formula.
The fragmentation patterns observed in the mass spectrum provide valuable structural information. Upon electron impact ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation pathways. chemguide.co.uk For cyclic ketones, a major cleavage occurs at the alpha-bond to the carbonyl group. whitman.edu Common fragmentation pathways for this molecule would likely include:
Loss of ethylene (C₂H₄): A retro-Diels-Alder reaction is a common fragmentation for cyclohexanone derivatives, which could lead to a significant fragment. nih.gov
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group.
Loss of the fluorophenyl group: Cleavage of the C4-Aryl bond to generate fragments corresponding to the cyclohexanone ring and the fluorophenyl cation or radical.
Formation of a prominent m/z 55 ion: This fragment is a characteristic feature in the mass spectra of saturated cyclic ketones. whitman.edu
Analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the data obtained from NMR and vibrational spectroscopy.
Single-Crystal X-ray Diffraction (SXRD) Studies of this compound and its Crystalline Derivatives
An SXRD study of this compound would be expected to reveal:
Conformation: The cyclohexanone ring would almost certainly adopt a chair conformation. The analysis would definitively show whether the 2-fluorophenyl substituent occupies an axial or equatorial position. Based on steric considerations, an equatorial position is highly probable.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming standard values for C-C, C=O, C-H, C-F, and aromatic C=C bonds.
Intermolecular Interactions: The crystal packing would be determined, revealing any significant intermolecular forces such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between the aromatic rings, which govern the macroscopic properties of the crystal.
For example, the crystal structure of a similar compound, trans-4-phenylcyclohexanol, shows a monoclinic P 1 21/c 1 space group with the phenyl group in an equatorial position. nih.gov It is reasonable to anticipate a similar conformational preference for this compound in its crystalline form.
Theoretical and Computational Studies of 4 2 Fluorophenyl Cyclohexanone
Quantum Mechanical (QM) Calculations
Quantum mechanics forms the theoretical foundation for understanding the behavior of electrons in molecules. A variety of computational methods derived from quantum mechanics are used to predict molecular properties with high accuracy.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. sid.ir For 4-(2-Fluorophenyl)cyclohexanone, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G, can determine precise bond lengths, bond angles, and dihedral angles. mdpi.comsid.ir This process provides a detailed three-dimensional model of the molecule's ground state structure.
Interactive Table: Optimized Geometrical Parameters (Hypothetical)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can identify the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The HOMO is typically localized over the phenyl ring and the oxygen atom, while the LUMO is concentrated around the carbonyl carbon.
Interactive Table: FMO Properties (Hypothetical)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. nih.govwisc.edu This method is used to investigate intramolecular interactions, such as charge delocalization and hyperconjugation, which contribute to molecular stability. acadpubl.eu
In this compound, NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions often involve the lone pairs of the oxygen and fluorine atoms donating electron density to the antibonding orbitals (σ* or π*) of adjacent bonds. The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization.
Interactive Table: NBO Analysis - Donor-Acceptor Interactions (Hypothetical)
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgwalisongo.ac.id The MEP map displays regions of different electrostatic potential on the molecule's van der Waals surface.
For this compound, the MEP map would show the most negative potential (typically colored red or yellow) concentrated around the electronegative carbonyl oxygen and fluorine atoms, indicating these are the primary sites for electrophilic attack. nih.gov Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, particularly those adjacent to the carbonyl group, identifying them as sites susceptible to nucleophilic attack. This visual representation provides an intuitive understanding of the molecule's reactive behavior. chemrxiv.org
Conformational Analysis using Computational Methods
Molecules with single bonds can exist in various spatial arrangements, or conformations, due to rotation around these bonds. sapub.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, the cyclohexanone (B45756) ring primarily adopts a chair conformation to minimize angular and torsional strain.
The key conformational question is the orientation of the 4-(2-Fluorophenyl) substituent, which can be either axial or equatorial. Computational methods can be used to perform a potential energy surface scan by systematically rotating the substituent and calculating the energy of each resulting structure. nih.gov It is generally expected that the conformer with the bulky 2-fluorophenyl group in the equatorial position will be significantly more stable than the axial conformer, as this arrangement minimizes steric hindrance.
Interactive Table: Relative Energies of Conformers (Hypothetical)
Mechanistic Insights from Computational Simulations (e.g., Transition State Characterization)
Computational simulations are instrumental in elucidating reaction mechanisms by identifying intermediate structures and characterizing transition states. nih.gov For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, computational methods can map out the entire reaction pathway.
This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating the activation energy. The nature of the transition state can be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction path. slideshare.net These simulations provide a dynamic picture of the reaction, offering insights into bond-breaking and bond-forming processes that are often difficult to observe experimentally.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues (focused on chemical descriptors)
In a representative QSAR study on a series of cyclohexane-1,3-dione derivatives, various molecular descriptors were calculated to quantify the physicochemical properties of the molecules. acs.org These descriptors are typically categorized into several classes, including topological, physicochemical, and electronic descriptors. The goal of such studies is to identify which of these descriptors have the most significant correlation with the observed biological activity, thereby allowing for the prediction of activity for new analogues.
Topological Descriptors: These descriptors are derived from the two-dimensional representation of a molecule and describe the size, shape, and branching of the molecular structure. They are numerical values that quantify the atomic arrangement and connectivity within the molecule.
Physicochemical Descriptors: This class of descriptors relates to the physicochemical properties of the compounds. A key descriptor in this category is the partition coefficient (log P), which measures the lipophilicity of a molecule. Lipophilicity is a critical factor in determining how a compound will interact with biological membranes and receptors. Molar refractivity (MR) is another important physicochemical descriptor that relates to the volume of the molecule and the polarizability of its electrons.
Electronic Descriptors: These descriptors provide information about the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively, which is often crucial for interactions with biological targets. orientjchem.org
The development of a robust QSAR model involves selecting the most relevant descriptors that provide a statistically significant correlation with the biological activity of the studied compounds. researchgate.net This is often achieved through statistical methods like multiple linear regression (MLR). acs.org
Below is an interactive data table showcasing a hypothetical set of chemical descriptors for a series of 4-phenylcyclohexanone analogues, illustrating the type of data used in QSAR studies. The values are representative and intended for illustrative purposes.
| Compound Analogue | Molecular Weight ( g/mol ) | Log P | Molar Refractivity (cm³/mol) | HOMO Energy (eV) | LUMO Energy (eV) |
| 4-Phenylcyclohexanone | 174.24 | 2.50 | 52.3 | -6.8 | -0.5 |
| This compound | 192.23 | 2.75 | 53.1 | -7.0 | -0.7 |
| 4-(4-Chlorophenyl)cyclohexanone | 208.68 | 3.10 | 57.2 | -7.1 | -0.8 |
| 4-(3-Methoxyphenyl)cyclohexanone | 204.26 | 2.65 | 58.5 | -6.6 | -0.4 |
| 4-(4-Nitrophenyl)cyclohexanone | 219.24 | 2.40 | 58.9 | -7.5 | -1.2 |
The data in this table can be used to develop a QSAR model that could, for example, predict the biological activity of other related compounds based on their calculated descriptor values. By identifying the descriptors that have the most significant impact on activity, researchers can prioritize the synthesis of new compounds with potentially enhanced biological effects.
Reactivity and Chemical Transformations of 4 2 Fluorophenyl Cyclohexanone
Reactions at the Carbonyl Functionality
The carbonyl group (C=O) is the most reactive site in the molecule, characterized by a polarized double bond with an electrophilic carbon atom and a nucleophilic oxygen atom. This polarity governs its reactivity, making it susceptible to attack by a wide range of nucleophiles and a participant in various oxidation and enolate-mediated reactions.
Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the electrophilic carbonyl carbon. pearson.com This process breaks the C=O pi bond, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. masterorganicchemistry.com The reactivity of the carbonyl carbon is influenced by both electronic and steric factors. masterorganicchemistry.com
In 4-(2-Fluorophenyl)cyclohexanone, the large 2-fluorophenyl group at the 4-position does not directly crowd the carbonyl group, but it does influence the conformational equilibrium of the ring, which can affect the trajectory of nucleophilic attack. Nucleophilic attack can occur from two faces of the carbonyl plane, leading to stereoisomeric products. For cyclohexanone (B45756) derivatives, this is described as axial or equatorial attack. researchgate.net Steric hindrance generally favors equatorial attack by the nucleophile, leading to an axial alcohol, while electronic factors can sometimes favor axial attack. researchgate.net
A variety of nucleophiles can add to the carbonyl group of this compound. The irreversibility of the reaction often depends on the basicity of the nucleophile; strong bases like Grignard reagents or organolithium compounds lead to irreversible additions, while weaker nucleophiles may result in a reversible process. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophilic Reagent | Intermediate | Final Product after Protonation | Product Class |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Borate ester | 4-(2-Fluorophenyl)cyclohexanol | Secondary Alcohol |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-Methyl-4-(2-fluorophenyl)cyclohexanol | Tertiary Alcohol |
| Sodium cyanide (NaCN) / H⁺ | Cyanohydrin alkoxide | 4-(2-Fluorophenyl)-1-hydroxycyclohexanecarbonitrile | Cyanohydrin |
Oxidation Reactions (e.g., Baeyer-Villiger Rearrangement, Oxime Formation)
Baeyer-Villiger Rearrangement: This reaction involves the oxidation of a ketone to an ester (or a lactone in the case of a cyclic ketone) using a peroxyacid, such as m-chloroperoxybenzoic acid (mCPBA), or other peroxides. wikipedia.org The mechanism involves the initial addition of the peroxyacid to the carbonyl group, followed by a rearrangement step where one of the adjacent carbon groups migrates to an oxygen atom. youtube.comlibretexts.org
The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge has a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For this compound, the two migrating groups are both secondary carbons. However, one is the C2 (and C6) carbon of the ring, while the other is the C4 carbon which is substituted with the 2-fluorophenyl group. In this case, the more substituted carbon atom (the one attached to the 2-fluorophenyl group) is expected to migrate preferentially, leading to the formation of a specific lactone regioisomer.
Oxime Formation: Ketones react with hydroxylamine (NH₂OH) in a condensation reaction to form oximes. arpgweb.com This reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.com The formation of this compound oxime is a critical step for subsequent reactions, most notably the Beckmann rearrangement. nih.gov The reaction is typically catalyzed by an acid or a base and is often carried out by heating the ketone with hydroxylamine hydrochloride. arpgweb.comwikipedia.org
Table 2: Key Oxidation Reactions and Products
| Reaction | Oxidizing/Reagent | Product | Product Class |
|---|---|---|---|
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) | 5-(2-Fluorophenyl)oxepan-2-one | Lactone |
Enolate Chemistry and Alpha-Substitution Reactions
The hydrogen atoms on the carbons adjacent to the carbonyl group (the α-hydrogens) are weakly acidic. libretexts.org Treatment with a suitable base can remove an α-hydrogen to form a resonance-stabilized intermediate called an enolate. masterorganicchemistry.com The enolate anion is a powerful nucleophile and can react with various electrophiles at the α-carbon, a process known as α-substitution. wikipedia.orglibretexts.org
For this compound, there are two α-carbons (at the C2 and C6 positions), each bearing two acidic protons. Because the molecule is symmetric with respect to the C1-C4 axis, these two positions are chemically equivalent. The formation of the enolate allows for reactions such as alkylation and halogenation to occur at these positions. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. bham.ac.uk
Common α-substitution reactions include:
Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, I₂), all α-hydrogens can be replaced sequentially. mnstate.edu Acid-catalyzed halogenation is also possible and often stops after a single substitution because the introduced halogen deactivates the enol intermediate toward further reaction. wikipedia.org
Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. wikipedia.org This is a valuable method for constructing more complex molecules. The choice of the alkyl halide is typically limited to primary or methyl halides to avoid competing elimination reactions. mnstate.edu
Table 3: Examples of Alpha-Substitution Reactions
| Base | Electrophile | Product | Product Class |
|---|---|---|---|
| NaOH | Bromine (Br₂) | 2,2,6,6-Tetrabromo-4-(2-fluorophenyl)cyclohexanone | Polyhalogenated Ketone |
| LDA | Methyl iodide (CH₃I) | 2-Methyl-4-(2-fluorophenyl)cyclohexanone | α-Alkylated Ketone |
Modifications of the Cyclohexanone Ring
Beyond reactions centered on the carbonyl group, the entire cyclohexanone ring can undergo significant structural changes, including expansion, rearrangement, and aromatization.
The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by a strong acid like sulfuric acid or phosphorus pentachloride. wikipedia.org It converts an oxime into an amide, or in the case of a cyclic oxime, a lactam (a cyclic amide). ucla.edu This reaction is a cornerstone of industrial chemistry, famously used to produce caprolactam from cyclohexanone oxime for the synthesis of Nylon 6. wikipedia.org
Starting with this compound oxime, the acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org This is followed by a concerted migration of the carbon group that is in an anti-periplanar position relative to the leaving group. wikipedia.org Because the starting ketoxime is unsymmetrical with respect to the C=N bond, two different carbon groups can migrate: the C2 carbon or the C6 carbon. This leads to the formation of two possible regioisomeric lactams. The specific product ratio depends on the stereochemistry of the oxime and the reaction conditions, which can influence which group is positioned anti to the hydroxyl group.
Migration of C2: Leads to 7-(2-Fluorophenyl)-azepan-2-one.
Migration of C6: Leads to 5-(2-Fluorophenyl)-azepan-2-one.
The six-membered cyclohexanone ring can be converted into an aromatic phenol ring through dehydrogenation. This transformation, known as dehydrogenative aromatization, is a powerful synthetic tool as it allows for the synthesis of highly substituted phenols from readily available cyclohexanone derivatives. researchgate.netrsc.org This process typically involves heating the cyclohexanone in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C) or nickel-based catalysts. researchgate.netchemrxiv.org
For this compound, aromatization would involve the removal of hydrogen atoms and the tautomerization of the intermediate enol to form the stable aromatic ring. The final product of this reaction would be 3-(2-fluorophenyl)phenol. This method provides a strategic route to substituted phenols that might be difficult to access through direct electrophilic aromatic substitution on phenol itself. nih.gov
Table 4: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| m-chloroperoxybenzoic acid (mCPBA) |
| Sodium borohydride |
| Methylmagnesium bromide |
| Sodium cyanide |
| Sodium acetylide |
| 4-(2-Fluorophenyl)cyclohexanol |
| 1-Methyl-4-(2-fluorophenyl)cyclohexanol |
| 4-(2-Fluorophenyl)-1-hydroxycyclohexanecarbonitrile |
| 1-Ethynyl-4-(2-fluorophenyl)cyclohexanol |
| 5-(2-Fluorophenyl)oxepan-2-one |
| Hydroxylamine |
| This compound oxime |
| Lithium diisopropylamide (LDA) |
| 2,2,6,6-Tetrabromo-4-(2-fluorophenyl)cyclohexanone |
| 2-Methyl-4-(2-fluorophenyl)cyclohexanone |
| 2-Benzyl-4-(2-fluorophenyl)cyclohexanone |
| Caprolactam |
| 7-(2-Fluorophenyl)-azepan-2-one |
| 5-(2-Fluorophenyl)-azepan-2-one |
Transformations Involving the Fluorophenyl Moiety
The presence of the fluorine atom and the cyclohexanone ring influences the reactivity of the aromatic system. The fluorine atom, being an electronegative yet ortho-, para-directing group, and the alkyl substituent (the cyclohexanone ring) both affect the regioselectivity and rate of substitution reactions on the phenyl ring.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the fluorine atom and the cyclohexyl ketone group exert competing electronic and steric effects that dictate the position of incoming electrophiles. The fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance effects. The cyclohexanone moiety, being a bulky alkyl substituent, is generally an activating group and also directs ortho- and para-.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: The introduction of a nitro group (-NO2) onto the fluorophenyl ring is typically achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the fluorine and the cyclohexanone ring would likely lead to a mixture of isomeric products.
Halogenation: The incorporation of a halogen atom (e.g., Br, Cl) onto the aromatic ring is another key transformation. Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups, respectively, onto the aromatic ring. A Lewis acid catalyst is required to generate the electrophilic species from an acyl halide/anhydride or an alkyl halide.
| Reaction Type | Reagents & Conditions | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-substituted isomers |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-substituted isomers |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of acylated isomers |
Note: Specific research detailing the electrophilic aromatic substitution reactions directly on this compound is limited in publicly available literature. The expected products are based on established principles of electrophilic aromatic substitution on substituted benzene (B151609) rings.
Palladium-Catalyzed Coupling Reactions for Further Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling significant structural modifications of the fluorophenyl moiety. These reactions typically involve the coupling of an organohalicompound with various partners. For this compound to participate in these reactions as the aryl halide component, it would first need to be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution as described previously. Once halogenated, the resulting aryl halide can undergo a variety of coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (boronic acid or ester) with an aryl halide. It is a versatile method for forming biaryl compounds.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is instrumental in creating new carbon-carbon double bonds.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a widely used method for the synthesis of arylamines.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Heck | Alkene | Pd(OAc)₂, PPh₃, base | Aryl-substituted alkene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, phosphine ligand, base | Arylamine derivative |
Note: The application of these palladium-catalyzed coupling reactions is contingent on the prior halogenation of the this compound substrate. The specific conditions and outcomes would depend on the nature of the halogen, the coupling partner, and the precise catalytic system employed.
Synthetic Utility of 4 2 Fluorophenyl Cyclohexanone As a Chemical Building Block
Role in the Multi-Step Synthesis of Complex Organic Scaffolds
Multi-step synthesis is a cornerstone of chemical strategy, allowing for the creation of complex molecules from simpler starting materials through a sequence of reactions. vapourtec.com 4-(2-Fluorophenyl)cyclohexanone serves as a key intermediate in synthetic pathways leading to highly functionalized carbocyclic and heterocyclic systems. The cyclohexanone (B45756) core provides a robust six-membered ring that can be stereoselectively modified, while the ketone functionality acts as a versatile handle for a wide array of chemical transformations.
The synthesis of substituted cyclohexanone skeletons is of considerable interest as they form the core structure of many natural products and pharmaceutical drugs. beilstein-journals.orgnih.gov For instance, the general framework of 4-aryl-cyclohexanones is a precursor in the synthesis of compounds with analgesic and narcotic antagonist activities. google.com Synthetic routes often involve the transformation of the ketone into other functional groups or using it to direct the formation of new carbon-carbon and carbon-heteroatom bonds. A notable example in related systems is the synthesis of ketamine derivatives, where a cyclopentanone is expanded into a cyclohexanone ring in the final steps of a multi-step process, highlighting the importance of the cyclohexanone scaffold in neurologically active compounds. figshare.com The presence of the 2-fluorophenyl group introduces specific steric and electronic features that can be exploited to control the stereochemistry and reactivity in subsequent synthetic steps.
Precursor for Advanced Fluorinated Organic Structures
The introduction of fluorine into a biologically active molecule can significantly enhance its pharmacological properties, including metabolic stability and lipophilicity. uspto.gov this compound is an ideal precursor for creating more elaborate fluorine-containing molecules. The carbon-fluorine bond is exceptionally strong, making the fluorophenyl moiety highly stable and resistant to metabolic degradation. uspto.gov
This building block is utilized in the synthesis of advanced organic structures where the fluorine atom is a critical component for biological function or material properties. For example, it can be a starting point for various fluorinated pharmaceuticals. The synthesis of fluorinated nitrogen heterocycles, which are important in medicinal chemistry, often begins with precursors containing a fluorinated aryl group. researchgate.netmdpi.com The reactivity of the ketone allows for the construction of larger systems around the stable fluorinated aromatic ring, ensuring that this key feature is retained in the final product.
Applications in the Development of New Synthetic Methodologies
New synthetic methods require robust and representative substrates to test their scope and limitations. This compound, with its distinct functional groups—a ketone and a fluorinated aromatic ring—serves as an excellent model substrate. It allows chemists to probe the chemoselectivity of new reagents and catalytic systems. For example, a new reduction method could be tested for its ability to selectively reduce the ketone without affecting the aromatic ring or the C-F bond.
Similarly, in the development of cross-coupling reactions, this compound can be used to explore the reactivity of the fluorophenyl group under various catalytic conditions. The cyclohexanone moiety itself is a common scaffold used to develop and showcase novel tandem or cascade reactions that rapidly build molecular complexity. nih.gov
Utilization in Analogue Design and Diversity-Oriented Synthesis (focused on chemical synthesis)
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. semanticscholar.org this compound is a valuable starting point for DOS due to the versatility of the ketone functional group.
The carbonyl group of this compound is a versatile reaction center for generating a wide array of derivatives. By employing a range of well-established chemical reactions, a single starting material can be converted into a large library of analogues. Each analogue retains the core 4-(2-fluorophenyl)cyclohexane scaffold but features different functional groups, altering its chemical and physical properties.
Table 1: Exemplary Reactions for Analogue Library Synthesis
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Secondary Amine |
| Grignard Reaction | Organomagnesium Halide (R-MgBr) | Tertiary Alcohol |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |
| Aldol (B89426) Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Ketone |
This systematic modification allows researchers to explore the structure-activity relationships (SAR) of a particular molecular scaffold. For example, a library of amine derivatives prepared via reductive amination could be screened for inhibitory activity against a specific enzyme, providing insights into the optimal substituents for biological potency. nih.govmdpi.com
The conversion of carbocyclic compounds into heterocyclic systems is a powerful strategy in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in pharmaceuticals. organic-chemistry.orgmdpi.com The cyclohexanone core of this compound can be readily transformed into various heterocyclic rings through condensation reactions with bifunctional reagents.
These reactions typically involve the ketone reacting with reagents containing two nucleophilic sites, leading to cyclization and the formation of a new heterocyclic ring. This approach provides access to a diverse range of scaffolds, including pyridines, pyrimidines, and diazepines, each bearing the 2-fluorophenyl substituent.
Table 2: Synthesis of Heterocycles from a Cyclohexanone Precursor
| Reagent(s) | Resulting Heterocycle Class | General Reaction Name |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Tetrahydropyridazine | |
| Hydroxylamine (H₂N-OH) followed by acid | Lactam (via Beckmann Rearrangement) | Beckmann Rearrangement |
| Urea, Aldehyde, β-ketoester | Dihydropyrimidinone | Biginelli Reaction |
| Guanidine | Aminopyrimidine |
This strategy is highly valued for its efficiency and ability to generate complex, biologically relevant molecules from readily available starting materials. mdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The demand for environmentally benign chemical processes has spurred research into green chemistry. Future efforts in the synthesis of 4-(2-Fluorophenyl)cyclohexanone will likely focus on developing routes that minimize waste, reduce energy consumption, and utilize renewable resources. One promising avenue is the exploration of enzymatic catalysis. nih.gov Enzymes, such as hydrolases and oxidoreductases, operate under mild conditions and exhibit high selectivity, offering a sustainable alternative to traditional chemical catalysts. The development of biocatalytic platforms, potentially leveraging cytochrome P450 enzymes, could enable more efficient and environmentally friendly production of fluorinated compounds. nih.gov
Another key area is the use of alternative energy sources, such as microwave irradiation or sonication, to accelerate reaction times and improve yields. Flow chemistry is also an emerging technology that offers precise control over reaction parameters, leading to higher purity products and safer handling of reagents.
Table 1: Comparison of Traditional and Sustainable Synthetic Approaches
| Feature | Traditional Synthesis | Sustainable (Future) Synthesis |
|---|---|---|
| Catalyst | Metal-based (e.g., Palladium, Copper) | Biocatalysts (e.g., enzymes), organocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |
| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave, ultrasound, photochemical methods |
| Waste Generation | Higher, with stoichiometric byproducts | Lower, aiming for atom economy |
| Process Type | Batch processing | Continuous flow chemistry |
Advanced Spectroscopic Probes for Reaction Monitoring and Mechanistic Studies
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity patterns. Future research will increasingly employ advanced spectroscopic techniques for real-time reaction monitoring. In-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sampling.
These techniques provide valuable kinetic data and can help identify transient intermediates, offering a more complete picture of the reaction landscape. For the synthesis of this compound, these methods could be used to elucidate the mechanism of C-C bond formation or fluorination steps, leading to more rational process optimization.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber |
|---|---|---|
| ¹H NMR | Aromatic Protons (Fluorophenyl) | δ 7.0-7.5 ppm (multiplet) |
| Cyclohexanone (B45756) Protons (alpha to C=O) | δ 2.2-2.6 ppm (multiplet) | |
| Cyclohexanone Protons (other) | δ 1.6-2.1 ppm (multiplet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~210 ppm |
| Aromatic Carbon (C-F) | δ ~160 ppm (doublet, ¹JCF) | |
| Aromatic Carbons | δ 115-135 ppm | |
| Cyclohexanone Carbons | δ 25-50 ppm | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1715 cm⁻¹ |
Integration of Machine Learning in Predictive Synthesis and Reactivity
The intersection of data science and chemistry is a rapidly expanding frontier. Machine learning (ML) algorithms are being developed to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. acs.orgacs.org For this compound, ML models could be trained on existing datasets of similar reactions to predict the optimal catalyst, solvent, and temperature for its synthesis. ucla.edu
These predictive models can significantly reduce the number of experiments required, saving time and resources. rsc.org Furthermore, machine learning can help navigate complex reaction landscapes to identify high-yielding conditions that might be missed through traditional experimental approaches. acs.org As more data becomes available, the accuracy and predictive power of these models will continue to improve, revolutionizing how chemical synthesis is approached.
Table 3: Input Parameters for a Machine Learning Model in Synthesis Optimization
| Parameter Category | Examples |
|---|---|
| Reactants | Substrate structure (SMILES string), reagent structure |
| Catalyst | Type, loading, ligands |
| Solvent | Polarity, boiling point, dielectric constant |
| Reaction Conditions | Temperature, pressure, reaction time, concentration |
| Output (Target) | Yield, enantioselectivity, purity |
Exploration of Complex Molecular Architectures Incorporating the this compound Scaffold
The this compound core is a versatile building block for the construction of more complex and potentially bioactive molecules. Future research will focus on incorporating this scaffold into larger, more intricate molecular architectures. For example, it can serve as a key intermediate in the synthesis of novel arylcyclohexylamine derivatives, a class of compounds known for their diverse pharmacological activities. cymitquimica.comcymitquimica.com
By functionalizing the ketone or the cyclohexyl ring, a wide array of derivatives can be accessed. These might include spirocyclic compounds, fused ring systems, or molecules with multiple stereocenters. The synthesis of such complex structures presents significant challenges but also offers the opportunity to explore new areas of chemical space and discover molecules with unique properties for applications in medicine and materials science. nih.gov The development of enantioselective methods to synthesize these complex derivatives will also be a key area of focus. rsc.org
Table 4: Potential Complex Architectures and Applications
| Derived Scaffold | Potential Application Area | Rationale |
|---|---|---|
| Polycyclic Aromatic Systems | Organic Electronics (OLEDs) | Tunable electronic properties from extended conjugation. |
| Spiro-heterocycles | Medicinal Chemistry | Introduction of 3D complexity to improve binding affinity and selectivity. |
| Functionalized Polymers | Advanced Materials | Incorporation into polymer backbones to modify thermal and optical properties. |
| Chiral Amines/Alcohols | Asymmetric Catalysis | Use as chiral ligands or catalysts in stereoselective transformations. |
Q & A
Q. How should researchers address conflicting data on coupling constants in fluorinated compounds?
Q. Why do enzymatic vs. chemical synthesis routes yield differing product profiles for cyclohexanone derivatives?
- Methodology : Enzymatic pathways (e.g., flavoprotein monooxygenases) favor stereospecific products via hydroperoxide intermediates, while chemical oxidants (e.g., KMnO₄) may over-oxidize. Compare turnover rates and byproduct formation using GC-MS .
Tables
Q. Table 1: Impact of Substituents on Reactivity in Cyclohexanone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
